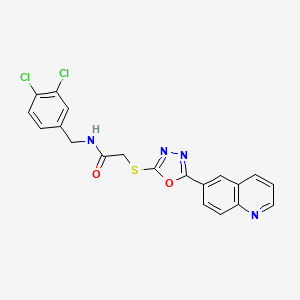
Alizarin Yellow R (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alizarin Yellow R (sodium) is a yellow-colored azo dye, primarily used as a pH indicator. It is commercially available as a sodium salt and is known for its rust-colored solid form in its pure state . The compound is also referred to as sodium 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alizarin Yellow R (sodium) is synthesized through a diazo coupling reaction. The process involves the coupling of salicylic acid with the diazonium derivative of 4-nitroaniline . The conventional preparation method includes dissolving 4-nitrochlorobenzene in dichloromethane, followed by the addition of sodium hydroxide in water to prepare a 10% aqueous solution. This solution is then mixed with 5-hydrazino salicylic acid under stirring and heating conditions. The reaction is completed by adding hydrogen peroxide under ultrasonic and stirring conditions .
Industrial Production Methods: The industrial production of Alizarin Yellow R (sodium) typically follows the same synthetic route but on a larger scale. The process is optimized for safety, efficiency, and environmental considerations, avoiding the diazotization process and reducing waste .
Analyse Chemischer Reaktionen
Types of Reactions: Alizarin Yellow R (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: The compound can be reduced using common reducing agents like sodium dithionite.
Substitution: It can undergo substitution reactions with nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of smaller organic molecules and mineralization products .
Wissenschaftliche Forschungsanwendungen
Alizarin Yellow R (sodium) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Alizarin Yellow R (sodium) exerts its effects involves its ability to act as a pH indicator. The compound changes color based on the pH of the solution, transitioning from yellow at pH 10.1 to orange at pH 12.1 . This color change is due to the protonation and deprotonation of the azo group and the phenolic hydroxyl group in the molecule.
Vergleich Mit ähnlichen Verbindungen
- Mordant Orange 1
- Mordant Yellow 3R
Comparison: Alizarin Yellow R (sodium) is unique due to its specific azo structure and its application as a pH indicator. While similar compounds like Mordant Orange 1 and Mordant Yellow 3R also serve as dyes, Alizarin Yellow R (sodium) is particularly valued for its precise color change properties in response to pH variations .
Eigenschaften
Molekularformel |
C13H8N3NaO5 |
|---|---|
Molekulargewicht |
309.21 g/mol |
IUPAC-Name |
sodium;2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C13H9N3O5.Na/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21;/h1-7,17H,(H,18,19);/q;+1/p-1 |
InChI-Schlüssel |
HXKKTXMJSVFQSL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



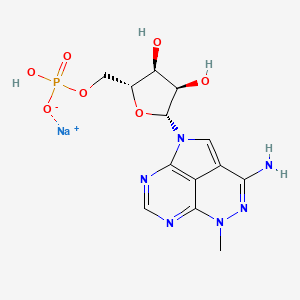
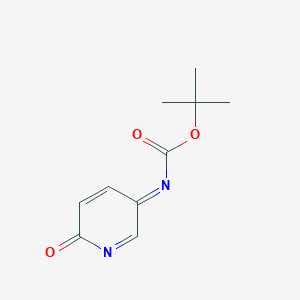
![S-[2-[[2-[[2-[[2-[[1-[[1-[[1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12365998.png)
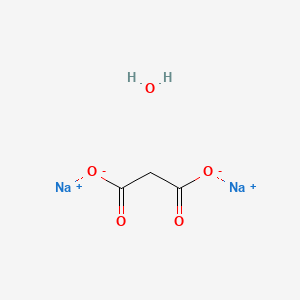

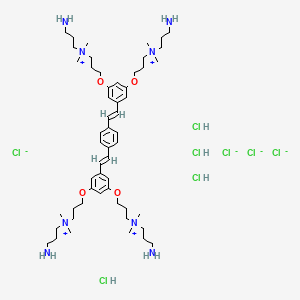
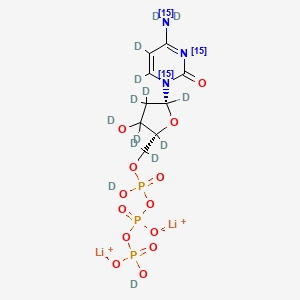
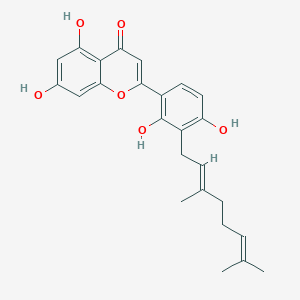
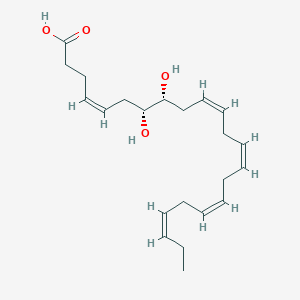
![(2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12366041.png)
